molecular formula C13H11BrN4OS B14136864 4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol CAS No. 106609-68-1

4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol

Cat. No.: B14136864
CAS No.: 106609-68-1
M. Wt: 351.22 g/mol
InChI Key: AJWAPHOSPGHEJW-UHFFFAOYSA-N
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Description

4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol is a complex organic compound characterized by its unique structure, which includes a bromine atom, a purine ring, and a benzenemethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol typically involves multiple steps, starting with the preparation of the purine derivative and the benzenemethanol derivative. The key steps include:

    Bromination: Introduction of the bromine atom into the benzenemethanol structure.

    Thioether Formation: Coupling of the purine derivative with the brominated benzenemethanol through a thioether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups such as azides or nitriles.

Scientific Research Applications

4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-alpha-methylbenzenemethanol: Similar structure but lacks the purine ring.

    6-Bromo-1H-purin-2-ylthio-methylbenzenemethanol: Similar structure with a different position of the bromine atom.

Uniqueness

4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol is unique due to the presence of both the bromine atom and the purine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds.

Properties

CAS No.

106609-68-1

Molecular Formula

C13H11BrN4OS

Molecular Weight

351.22 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(7H-purin-6-ylsulfanyl)ethanol

InChI

InChI=1S/C13H11BrN4OS/c14-9-3-1-8(2-4-9)10(19)5-20-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7,10,19H,5H2,(H,15,16,17,18)

InChI Key

AJWAPHOSPGHEJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CSC2=NC=NC3=C2NC=N3)O)Br

Origin of Product

United States

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